molecular formula C10H10O7S B085970 1,3-Dimethyl 5-sulfoisophthalate CAS No. 138-25-0

1,3-Dimethyl 5-sulfoisophthalate

Cat. No.: B085970
CAS No.: 138-25-0
M. Wt: 274.25 g/mol
InChI Key: HTXMGVTWXZBZNC-UHFFFAOYSA-N
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Description

1,3-Dimethyl 5-sulfoisophthalate is an organic compound with the molecular formula C10H10O7S. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and a sulfonic acid group is introduced at the 5-position of the benzene ring. This compound is known for its applications in the synthesis of polyesters and other polymeric materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl 5-sulfoisophthalate can be synthesized through the esterification of 5-sulfoisophthalic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of isophthalic acid with methanol in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The resulting ester is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl 5-sulfoisophthalate undergoes various chemical reactions, including:

    Esterification: The compound can be further esterified with different alcohols to form various esters.

    Hydrolysis: It can be hydrolyzed back to 5-sulfoisophthalic acid and methanol under acidic or basic conditions.

    Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.

Common Reagents and Conditions:

    Esterification: Methanol, sulfuric acid, p-toluenesulfonic acid, reflux conditions.

    Hydrolysis: Water, hydrochloric acid, sodium hydroxide, elevated temperatures.

    Substitution: Sulfur trioxide, chlorosulfonic acid, various nucleophiles.

Major Products:

Scientific Research Applications

1,3-Dimethyl 5-sulfoisophthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 5-sulfoisophthalate involves its ability to act as a nucleating agent, which enhances the crystallization behavior of polymers such as poly(lactic acid). The sulfonic acid group in the compound interacts with the polymer matrix, promoting nucleation and leading to improved mechanical properties of the resulting material . Additionally, its ester groups facilitate its incorporation into polymer chains, enhancing the overall performance of the polymer.

Comparison with Similar Compounds

    Dimethyl isophthalate: Lacks the sulfonic acid group, making it less effective as a nucleating agent.

    5-Sulfoisophthalic acid: Contains the sulfonic acid group but lacks the ester groups, limiting its use in polymer synthesis.

    Dimethyl terephthalate: Similar ester groups but different positioning of functional groups, leading to different properties and applications.

Uniqueness: 1,3-Dimethyl 5-sulfoisophthalate is unique due to the presence of both ester and sulfonic acid groups, which confer distinct properties such as enhanced nucleating ability and compatibility with various polymer matrices. This makes it particularly valuable in the synthesis of biodegradable plastics and other advanced materials .

Properties

IUPAC Name

3,5-bis(methoxycarbonyl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15/h3-5H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXMGVTWXZBZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027071
Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester
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Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138-25-0
Record name 1,3-Dimethyl 5-sulfo-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 5-sulphoisophthalate
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Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester
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Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester
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Record name Dimethyl 5-sulphoisophthalate
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Record name 1,3-DIMETHYL 5-SULFOISOPHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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